molecular formula C13H14N2O2 B11874779 (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile

(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile

Cat. No.: B11874779
M. Wt: 230.26 g/mol
InChI Key: UHFQKFDTQWMNFZ-UHFFFAOYSA-N
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Description

(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile is an organic compound that belongs to the class of acrylonitriles. These compounds are characterized by the presence of a nitrile group attached to an acryl group. The compound features a dimethylamino group and a methoxybenzoyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile typically involves the reaction of 4-methoxybenzoyl chloride with dimethylamine in the presence of a base, followed by the addition of acrylonitrile. The reaction conditions often include:

    Solvent: Common solvents like dichloromethane or toluene.

    Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like halides or amines.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzoyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted acrylonitriles.

Scientific Research Applications

(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding, while the methoxybenzoyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(Dimethylamino)-2-(4-hydroxybenzoyl)acrylonitrile
  • (2E)-3-(Dimethylamino)-2-(4-chlorobenzoyl)acrylonitrile

Uniqueness

(2E)-3-(Dimethylamino)-2-(4-methoxybenzoyl)acrylonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds with different substituents.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

3-(dimethylamino)-2-(4-methoxybenzoyl)prop-2-enenitrile

InChI

InChI=1S/C13H14N2O2/c1-15(2)9-11(8-14)13(16)10-4-6-12(17-3)7-5-10/h4-7,9H,1-3H3

InChI Key

UHFQKFDTQWMNFZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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